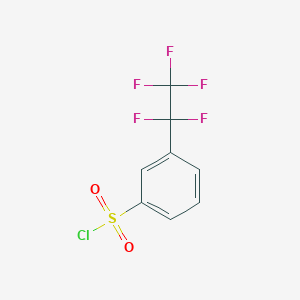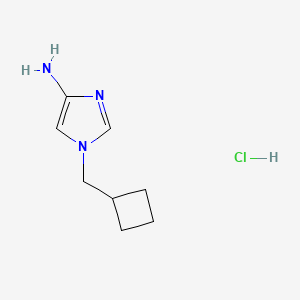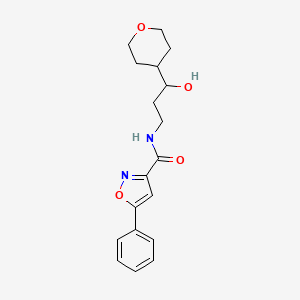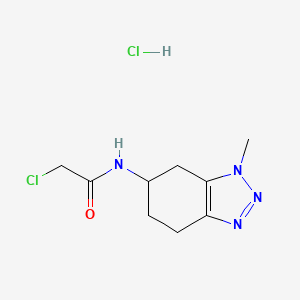
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide, also known as DBM, is a synthetic compound that has been studied for its potential therapeutic properties. DBM belongs to the class of benzofuran derivatives and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In
Mécanisme D'action
The mechanism of action of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide is not fully understood. However, it has been proposed that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide exerts its effects by modulating the activity of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. Furthermore, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide has been shown to have low toxicity in animal studies. However, there are also some limitations to using N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide in lab experiments. For example, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide has poor solubility in water, which may limit its use in certain assays. Additionally, more research is needed to fully understand the mechanism of action of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide.
Orientations Futures
There are a number of future directions for research on N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide. One area of research could focus on the development of more effective synthesis methods for N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide. Additionally, more research is needed to fully understand the mechanism of action of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide and its potential therapeutic applications. Furthermore, research could focus on the development of novel derivatives of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide with improved solubility and bioavailability. Finally, more research is needed to determine the potential long-term effects of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide on human health.
In conclusion, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide is a synthetic compound that has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide can be synthesized using a simple three-step process and has been shown to be stable under a variety of conditions. However, more research is needed to fully understand the mechanism of action of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide and its potential therapeutic applications.
Méthodes De Synthèse
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide can be synthesized using a simple three-step process. The first step involves the condensation of 2-acetylfuran with benzaldehyde to form 2-(benzofuran-5-yl)acetaldehyde. The second step involves the reduction of the aldehyde group to an alcohol using sodium borohydride. The final step involves the reaction of the alcohol with prop-2-enoyl chloride to form N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide.
Applications De Recherche Scientifique
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-5-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-12(14)13-6-9-3-4-10-7-15-8-11(10)5-9/h2-5H,1,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXZJLIZEOSUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=C(COC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2940923.png)





![[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B2940935.png)


![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2940938.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2940941.png)
